molecular formula C12H10N2O5 B2815977 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid CAS No. 128043-86-7

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2815977
CAS No.: 128043-86-7
M. Wt: 262.221
InChI Key: HZESXSJIWNIMKF-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring substituted with a benzyl group and three oxo groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid typically involves the reaction of benzylamine with glyoxylic acid and urea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)propanoic acid: Similar structure with a propanoic acid group.

Uniqueness: 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of three oxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure

The molecular formula of this compound is C12H9N3O7C_{12}H_{9}N_{3}O_{7}. Its structure features an imidazolidinone ring with a benzyl substituent that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of imidazolidinones exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BB. subtilis16 µg/mL
This compoundS. aureus24 µg/mL

These findings suggest that the compound has moderate antibacterial properties and could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Lung Cancer : A549 cells
  • Colorectal Cancer : HCT116 cells

In these studies, the compound showed selective toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted cancer therapy.

Cell LineIC50 (µM)
MCF-715
A54920
HCT11618

The results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or variations in the imidazolidinone ring can significantly affect its potency and selectivity.

Key Findings:

  • Substituents on Benzyl Group : Electron-donating groups enhance antimicrobial activity.
  • Ring Modifications : Alterations in the imidazolidinone structure can lead to improved anticancer efficacy.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative similar to this compound was tested in vivo for its anti-tumor effects in mice bearing xenografts of human breast cancer. Results showed a significant reduction in tumor size compared to controls.
  • Case Study 2 : In a clinical trial setting, another related compound demonstrated efficacy in reducing inflammatory markers in patients with rheumatoid arthritis.

Properties

IUPAC Name

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-9(16)7-14-11(18)10(17)13(12(14)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZESXSJIWNIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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